molecular formula C10H23Si B1590496 Dimethyl(octyl)silane CAS No. 40934-68-7

Dimethyl(octyl)silane

Cat. No. B1590496
CAS RN: 40934-68-7
M. Wt: 171.37 g/mol
InChI Key: RMJYIVBMFKWJMD-UHFFFAOYSA-N
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Description

Dimethyl(octyl)silane, also known as n-octyldimethylsilane, has the chemical formula C<sub>10</sub>H<sub>24</sub>Si . It belongs to the class of organosilanes, which are compounds containing a silicon atom bonded to organic groups. The molecule consists of an octyl (C<sub>8</sub>H<sub>17</sub>) group attached to a silicon atom via two methyl (CH<sub>3</sub>) groups.





  • Synthesis Analysis

    Dimethyl(octyl)silane can be synthesized through various methods, including hydrosilylation reactions or direct substitution of halosilanes with octyl Grignard reagents. These synthetic routes allow for the controlled introduction of the octyl group onto the silicon atom.





  • Molecular Structure Analysis

    The molecular structure of dimethyl(octyl)silane consists of a silicon atom (Si) bonded to two methyl groups (CH<sub>3</sub>) and an octyl group (C<sub>8</sub>H<sub>17</sub>). The arrangement of atoms results in a linear molecule.





  • Chemical Reactions Analysis

    Dimethyl(octyl)silane can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For example, it can react with water to form silanol groups on the surface, which can be useful for modifying solid substrates.





  • Physical And Chemical Properties Analysis



    • Density : Varies with temperature.

    • Boiling Point : Approximately 188.2°C at 760 mmHg.

    • Flash Point : Around 58.0°C.

    • Solubility : Soluble in organic solvents.

    • Reactivity : Can undergo hydrolysis and other chemical reactions.




  • Scientific Research Applications

    Corrosion Resistance Properties

    Dimethyl(octyl)silane shows promise in enhancing corrosion resistance properties when used in organically modified silane (Ormosil) coatings. Studies on Ormosil thin films on aluminum alloy substrates revealed that incorporating alkyl-modified silane, including dimethyl and n-octyl variants, improved the coatings' hydrophobicity and corrosion resistance. These characteristics increased with higher alkyl-modified silane concentrations and longer alkyl chain lengths (Metroke, Gandhi, & Apblett, 2004).

    Hydrosilylation Applications

    In the field of catalysis, dimethyl(octyl)silane derivatives are utilized in hydrosilylation processes. For instance, the hydrosilylation of alkenes with tertiary alkoxy- and siloxy-substituted silanes, including dimethyl variants, demonstrated anti-Markovnikov selectivity using nickel-based catalysts. This process is relevant to industrial applications, particularly in the silicones industry (Pappas, Treacy, & Chirik, 2016).

    Organosilane Surface Modification

    Dimethyl(octyl)silane plays a role in surface modification technologies. For example, edge modification of laponite with dimethyl-octylmethoxysilane was studied, showing that varying silane concentration, sonication, and aging time impacted the grafted silane amount. These modified clays, characterized by various techniques, have potential applications in diverse fields (Daniel, Frost, & Zhu, 2008).

    Polysiloxane Film Development

    Research also extends into the development of polysiloxane films. For instance, irregular tetra-branched star polymers with terminal Si-H bonds were modified using Pt-catalyzed hydrosilylation with specific epoxides, leading to the formation of crosslinked polydimethylsiloxane (PDMS) films. These films, characterized by various spectroscopic methods, have potential applications in coatings and adhesives (Cai & Weber, 2004).

    Silane Functionalization in Zeolites

    Silane functionalization in zeolites for water adsorption applications also employs dimethyl(octyl)silane. Zeolites modified with dimethoxydimethyl silane and other silanes showed altered hydrophilic behavior, which is significant for applications requiring low-temperature regeneration in adsorption processes (Bonaccorsi, Bruzzaniti, Calabrese, & Proverbio, 2016).

    Safety And Hazards

    Dimethyl(octyl)silane is flammable and may form explosive mixtures with air. It can cause burns to eyes, skin, and mucous membranes. Containers may explode when heated.




  • Future Directions

    Research on silane coupling agents continues to explore novel modifications, improved performance, and better understanding of their mechanisms. Future efforts should focus on addressing technical obstacles and designing high-performance materials.




    properties

    InChI

    InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RMJYIVBMFKWJMD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC[Si](C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H23Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50724002
    Record name Dimethyl(octyl)silane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50724002
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.37 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Dimethyl(octyl)silane

    CAS RN

    40934-68-7
    Record name Dimethyl(octyl)silane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50724002
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    36
    Citations
    Y Lin, L Chen, Y Shi, X Jin - Sensor Letters, 2007 - ingentaconnect.com
    Optical oxygen sensors based on the fluorescence quenching of dimethyl(octyl) (4-(pyren-4-yl)butoxy)silane adsorbed on the surfaces of aluminum or epoxy coating were developed. …
    Number of citations: 4 www.ingentaconnect.com
    AJ Heinson - wssp.cm.utexas.edu
    Poly (3-(2-acetoxyethyl) thiophene (PAET) is a polymer for gas separation that has the ability to modified or be used in composites to give the membrane different permeability and …
    Number of citations: 0 wssp.cm.utexas.edu
    CE Antony, A Jayakumar, A Yadav… - arXiv preprint arXiv …, 2020 - arxiv.org
    Low concentration hydrogen gas detection is of paramount importance both in space applications as well as medical applications. It is also critically important for safe handling of …
    Number of citations: 2 arxiv.org
    E Rytter, NE Tsakoumis, R Myrstad, J Yang… - Catalysis Today, 2018 - Elsevier
    Eight different silanes with chloro or methoxy active ligands have been examined to modify the surface of a standard γ-alumina support to investigate the effect of surface acidity and …
    Number of citations: 17 www.sciencedirect.com
    SM Song, H Yang, JH Kim, SJ Shin… - Mass Spectrometry …, 2011 - pdfs.semanticscholar.org
    C8-functionalized magnetic nanoparticles were synthesized by coating magnetic Fe3O4 nanoparticles with silica–amine groups using 3-aminopropyltriethoxysilane and by …
    Number of citations: 1 pdfs.semanticscholar.org
    TP Bambauer, HH Maurer, AA Weber, M Hannig… - Talanta, 2019 - Elsevier
    Paper spray mass spectrometry (PSMS) is currently used in different analytical fields, but less effort has been made so far to use PSMS for highly polar compounds. Such analytes …
    Number of citations: 12 www.sciencedirect.com
    H Engelhardt, P Orth - Journal of liquid chromatography, 1987 - Taylor & Francis
    … be observed between stationary phases prepared in the presence of a water monolayer with trialkoxyoctylsilane and octyl phases prepared with a monofunctional dimethyl octyl silane. …
    Number of citations: 113 www.tandfonline.com
    W Lu - Dynamic Behavior of Materials, Volume 1: Proceedings …, 2016 - Springer
    … The as received hydrophobic mesoporous silica gel (Sigma-Aldrich, 60755) was surface treated by chloro-dimethyl-octyl-silane. The particle size of the NPs was in the range of 15–35 …
    Number of citations: 7 link.springer.com
    PD Siders - Molecular Simulation, 2016 - Taylor & Francis
    The stationary phase in supercritical fluid chromatography includes alkylsilanes, bearing typically 18-carbon alkane chains, bonded to silica. The silanes are in contact with supercritical …
    Number of citations: 4 www.tandfonline.com
    Y Wang, Y Li, Z Zhang - 2018 IEEE Conference on Electrical …, 2018 - ieeexplore.ieee.org
    Space charge gradually accumulates in the polyethylene insulated cables and directly threatens the stable operation of cables under the high voltage direct current (HVDC) field. In …
    Number of citations: 0 ieeexplore.ieee.org

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